molecular formula C14H23NO2 B6223132 tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate CAS No. 2387600-09-9

tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate

Cat. No. B6223132
CAS RN: 2387600-09-9
M. Wt: 237.3
InChI Key:
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Description

Tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate (TBEDPC) is an organometallic compound that has been widely studied in recent years due to its potential applications in various fields, such as materials science, catalysis, and drug synthesis. This compound has been found to have a variety of interesting properties, including an ability to form strong bonds with other molecules, a high affinity for organic solvents, and a low toxicity.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is able to form strong bonds with other molecules. This allows it to act as a catalyst in chemical reactions, as well as to serve as a building block in the synthesis of polymers materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate are not yet fully understood. However, it has been found to be non-toxic in laboratory tests, and is believed to have low toxicity in humans. In addition, tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate has been found to have a high affinity for organic solvents, which may be beneficial in the synthesis of drugs and pharmaceuticals.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate in laboratory experiments include its low toxicity, its ability to form strong bonds with other molecules, and its high affinity for organic solvents. However, there are also some limitations to its use, such as its relatively low solubility in water and its tendency to form dimers in solution.

Future Directions

There are a number of potential future directions for tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate research. These include further investigation into its mechanism of action, its potential applications in drug synthesis, and its possible use in the synthesis of new materials. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity in humans. Finally, further studies could be conducted into its ability to form dimers in solution, which could be beneficial in the development of new polymer materials.

Synthesis Methods

Tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate is synthesized through a reaction between tert-butyl 4-ethynylpiperidine-1-carboxylate (TBEPPC) and dimethyl sulfoxide (DMSO). The reaction proceeds through an acid-catalyzed condensation of the two compounds, which results in the formation of tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate and dimethyl sulfide (DMS). The reaction is carried out at room temperature and is relatively simple and efficient.

Scientific Research Applications

Tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate has been studied extensively in the field of materials science, due to its ability to form strong bonds with other molecules. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block in the synthesis of polymers materials. In addition, tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate has been employed in the synthesis of drugs and pharmaceuticals, due to its low toxicity and high affinity for organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate involves the reaction of tert-butyl 4-bromo-2,2-dimethylpiperidine-1-carboxylate with sodium ethynylate in liquid ammonia followed by acidification to yield the final product.", "Starting Materials": [ "tert-butyl 4-bromo-2,2-dimethylpiperidine-1-carboxylate", "sodium ethynylate", "liquid ammonia", "acid" ], "Reaction": [ "Add sodium ethynylate to liquid ammonia and stir until dissolved", "Add tert-butyl 4-bromo-2,2-dimethylpiperidine-1-carboxylate to the solution and stir for several hours", "Acidify the reaction mixture with acid to yield tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate", "Isolate and purify the product by standard techniques" ] }

CAS RN

2387600-09-9

Product Name

tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate

Molecular Formula

C14H23NO2

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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